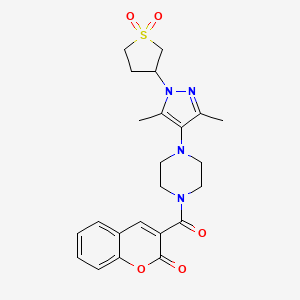
3-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C23H26N4O5S and its molecular weight is 470.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl)piperazine-1-carbonyl)-2H-chromen-2-one is a complex organic molecule that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews its synthesis, biological properties, and relevant studies that demonstrate its efficacy in various applications.
Chemical Structure
The compound features a multi-functional structure that includes:
- A chromenone moiety.
- A piperazine ring.
- A pyrazole derivative.
- A tetrahydrothiophene component.
This structural diversity suggests a range of potential interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:
- Formation of the piperazine ring.
- Introduction of the pyrazole and tetrahydrothiophene units.
- Final cyclization to form the chromenone structure.
Antioxidant Properties
Research indicates that compounds containing pyrazole and chromenone structures exhibit significant antioxidant activity . For instance, studies have shown that similar derivatives can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in inflammatory pathways. In vitro studies have demonstrated that these compounds can reduce inflammation markers in cell cultures .
Anticancer Activity
Several studies have reported that compounds with similar structural motifs exhibit anticancer properties . The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways related to cell survival .
Study 1: Cytotoxicity Evaluation
A study conducted on a series of pyrazole derivatives demonstrated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity against various cancer cell lines. The compound showed IC50 values comparable to known chemotherapeutics, indicating its potential as an anticancer agent .
Study 2: Molecular Docking Simulations
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. The results suggest strong interactions with proteins involved in cancer progression and inflammation, further supporting its therapeutic potential .
Data Table: Biological Activity Overview
属性
IUPAC Name |
3-[4-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-15-21(16(2)27(24-15)18-7-12-33(30,31)14-18)25-8-10-26(11-9-25)22(28)19-13-17-5-3-4-6-20(17)32-23(19)29/h3-6,13,18H,7-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEINVPJRREWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













